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Abstract

Ophiopogonoside A, a naturally occurring sesquiterpene glycoside, has been identified as a
constituent of Ophiopogon japonicus and Liriope muscari, plants with a long history of use in
traditional medicine. This technical guide provides a comprehensive overview of the chemical
structure of Ophiopogonoside A, including its detailed spectroscopic data and the
experimental protocols for its isolation and characterization. The information presented herein
is intended to serve as a valuable resource for researchers engaged in natural product
chemistry, pharmacology, and drug development.

Chemical Structure and Properties

Ophiopogonoside A is classified as a cis-eudesmane sesquiterpene glycoside.[1] Its chemical
structure has been elucidated as 1[3,4[3,6B-trihydroxy-cis-eudesmane-6-O-3-D-
glucopyranoside.[1] The core of the molecule is a bicyclic sesquiterpene skeleton of the
eudesmane type, characterized by a specific stereochemistry. A 3-D-glucopyranoside moiety is
attached at the C-6 position of the eudesmane core.

Table 1: Physicochemical Properties of Ophiopogonoside A
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Property Value Source
Molecular Formula C21H380s [2]
Molecular Weight 418.52 g/mol [2]
CAS Number 791849-22-4 [2]
Appearance White amorphous powder [1]

Spectroscopic Data for Structural Elucidation

The definitive structure of Ophiopogonoside A was determined through extensive
spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-
Resolution Electrospray lonization Mass Spectrometry (HRESIMS).

Nuclear Magnetic Resonance (NMR) Data

The *H and 13C NMR data provide a detailed fingerprint of the molecular structure of
Ophiopogonoside A. The assignments for the aglycone and the glucose moiety are presented
in the table below. The data was recorded in CsDsN.

Table 2: 1H and 3C NMR Spectroscopic Data for Ophiopogonoside A (in CsDsN)
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Position 13C (oc¢) 'H (6H, mulit., J in Hz)
Aglycone

1 74.8 3.68 (t, 3.1)

2 25.5 1.85 (m), 1.65 (m)
3 31.2 1.45 (m), 1.35 (m)
4 71.5 -

5 56.5 1.68 (dd, 11.5, 3.1)
6 79.5 4.25 (t, 10.5)

7 53.6 1.95 (m)

8 22.8 1.60 (m), 1.50 (m)
9 42.1 2.10 (m), 1.25 (m)
10 38.2 -

11 29.5 2.25 (m)

12 21.5 0.95 (d, 6.8)

13 21.2 0.92 (d, 6.8)

14 28.5 1.25 (s)

15 18.5 1.15(s)

Glucose Moiety

1 103.2 5.15(d, 7.8)

2 75.6 4.15 (dd, 9.0, 7.8)
3 78.8 4.35 (t, 9.0)

4 72.1 4.30 (t, 9.0)

5" 78.5 3.95 (m)

5 632 4.55 (dd, 11.5, 2.5), 4.40 (dd,

11.5, 5.0)
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Data sourced from Cheng et al., J. Nat. Prod. 2004, 67, 10, 1761-1763.

Mass Spectrometry (MS) Data

High-Resolution Electrospray lonization Mass Spectrometry (HRESIMS) was instrumental in
determining the molecular formula of Ophiopogonoside A.

Table 3: High-Resolution Mass Spectrometry Data for Ophiopogonoside A

lon Calculated m/z Found m/z

[M + Na]* 441.2464 441.2462

Data confirms the molecular formula as C21H3sOs. Detailed fragmentation patterns are not
extensively reported in the primary literature.

Experimental Protocols

The following protocols are summarized from the methodologies reported for the successful
isolation and structural elucidation of Ophiopogonoside A.

Plant Material

The tubers of Ophiopogon japonicus (Thunb.) Ker-Gawl. were collected and authenticated. A
voucher specimen should be deposited in a recognized herbarium for reference.

Extraction and Isolation

The air-dried and powdered tubers of O. japonicus are subjected to extraction with a suitable
solvent system, typically starting with a less polar solvent and progressing to more polar
solvents.

Figure 1. Experimental workflow for the isolation of Ophiopogonoside A.

Structural Elucidation

The purified Ophiopogonoside A is subjected to a suite of spectroscopic analyses to
determine its structure.
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e Mass Spectrometry: HRESIMS is used to determine the exact mass and molecular formula.
e NMR Spectroscopy:
o H NMR is used to identify the proton environments and their connectivities.

o 13C NMR and DEPT experiments are used to determine the number and types of carbon
atoms.

o 2D NMR techniques (COSY, HSQC, HMBC) are employed to establish the complete
connectivity of the molecule, including the attachment of the sugar moiety to the aglycone.

o Acid Hydrolysis: To confirm the identity of the sugar moiety, acid hydrolysis of
Ophiopogonoside A can be performed, followed by chromatographic analysis of the sugar
residue and comparison with an authentic sample of D-glucose.

Biological Activity and Signaling Pathways

Currently, there is limited information in the scientific literature specifically detailing the
biological activities and the direct signaling pathways modulated by purified Ophiopogonoside
A. While extracts of Ophiopogon japonicus are known to possess a range of pharmacological
properties, including anti-inflammatory and neuroprotective effects, the specific contribution of
Ophiopogonoside A to these activities is an area for future research. Consequently, a
signaling pathway diagram for Ophiopogonoside A cannot be provided at this time. The
diagram below illustrates the general logical workflow for investigating the biological activity of
a purified natural product like Ophiopogonoside A.
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Biological Activity Investigation Workflow

Purified Ophiopogonoside A

In Vitro Assays
(e.g., cell viability, enzyme inhibition)

Cell-Based Models
(e.g., specific cell lines)

:

In Vivo Models Mechanism of Action Studies
(e.g., animal models of disease) (e.g., Western blot, gPCR)

Signaling Pathway Identification

Click to download full resolution via product page
Figure 2. General workflow for investigating the biological activity of Ophiopogonoside A.

Conclusion

Ophiopogonoside A is a well-characterized cis-eudesmane sesquiterpene glycoside from
Ophiopogon japonicus and Liriope muscari. Its structure has been unequivocally established
through modern spectroscopic techniques. This technical guide provides the foundational
chemical data and experimental methodologies that are essential for researchers in the fields
of natural products and drug discovery. Further investigation into the specific pharmacological
activities and mechanisms of action of Ophiopogonoside A is warranted to fully understand its
therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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